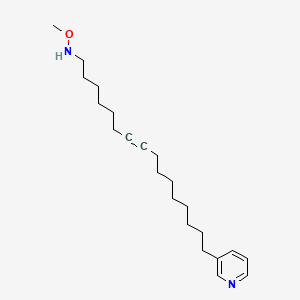
Niphatyne A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Niphatyne A is a 3-alkylpyridine alkaloid isolated from marine sponges, specifically from the genus Xestospongia . This compound has garnered significant interest due to its unique chemical structure and potential biological activities, particularly its cytotoxic effects on cancer cells under nutrient-starved conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Niphatyne A involves several steps, starting from commercially available starting materials. The key steps include the formation of the pyridine ring and the introduction of the alkyl side chain. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is still in the research phase, with most methods focusing on optimizing the yield and purity of the compound. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to monitor the progress of the synthesis and to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Niphatyne A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of the compound.
Scientific Research Applications
Niphatyne A has several scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of 3-alkylpyridine alkaloids.
Biology: Investigated for its potential as a bioactive compound with cytotoxic effects on cancer cells.
Mechanism of Action
Niphatyne A exerts its effects by targeting specific molecular pathways involved in cell survival and proliferation. The compound has been shown to inhibit the growth of cancer cells by interfering with the phosphoinositide 3-kinase (PI3K)/v-akt murine thymoma viral oncogene homolog 1 (Akt)/mammalian target of rapamycin (mTOR) signaling pathway . This pathway is crucial for the adaptation of cancer cells to nutrient-starved conditions, and its inhibition can lead to cell death.
Comparison with Similar Compounds
Niphatyne A is unique among 3-alkylpyridine alkaloids due to its specific structure and biological activity. Similar compounds include:
N-Methylthis compound: Another 3-alkylpyridine alkaloid with similar cytotoxic effects on cancer cells.
Furospinosulin-1: A furanosesterterpene isolated from marine sponges with cytotoxic activity.
Dictyoceratins-A and -C: Sesquiterpene phenols with potential anticancer properties.
These compounds share some structural similarities with this compound but differ in their specific biological activities and mechanisms of action.
Properties
CAS No. |
109741-36-8 |
|---|---|
Molecular Formula |
C22H36N2O |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
N-methoxy-16-pyridin-3-ylhexadec-7-yn-1-amine |
InChI |
InChI=1S/C22H36N2O/c1-25-24-20-15-13-11-9-7-5-3-2-4-6-8-10-12-14-17-22-18-16-19-23-21-22/h16,18-19,21,24H,2,4,6-15,17,20H2,1H3 |
InChI Key |
LOKPPIGWSNLGFC-UHFFFAOYSA-N |
Canonical SMILES |
CONCCCCCCC#CCCCCCCCCC1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


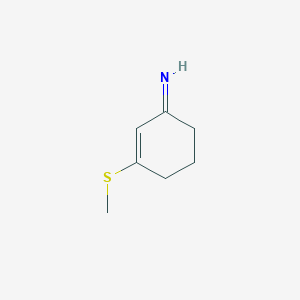
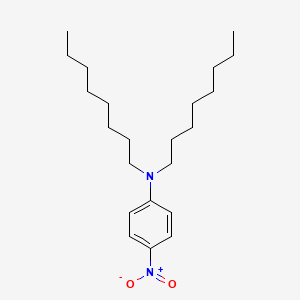
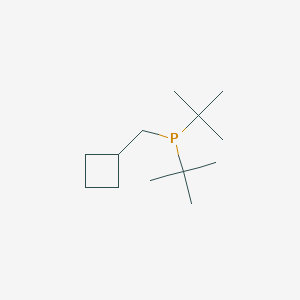
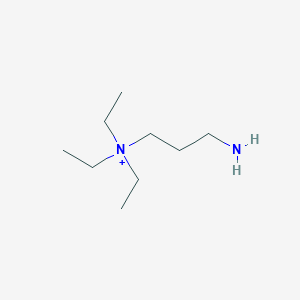
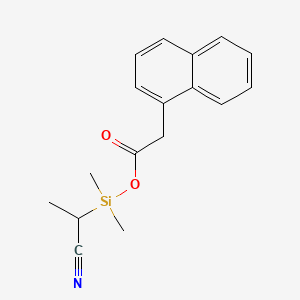
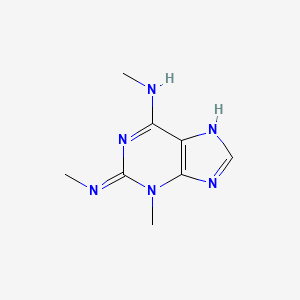


![1-[aziridin-1-yl-(2-propan-2-ylidenehydrazinyl)phosphoryl]aziridine](/img/structure/B14324628.png)

![1a,6-Dimethoxy-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14324652.png)
![6-(2-Chlorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14324662.png)
![Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]-](/img/structure/B14324668.png)
![9-Phenyl-3,5,6,9-tetrahydrothieno[2,3-b][1,8]naphthyridin-4(2H)-one](/img/structure/B14324679.png)
